

# Technical Guide: (2-Propoxypropyl)amine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: (2-Propoxypropyl)amine hydrochloride  
CAS No.: 883533-22-0  
Cat. No.: B3021632

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## Executive Summary

**(2-Propoxypropyl)amine Hydrochloride** (IUPAC: 2-propoxypropan-1-amine hydrochloride) is a specialized aliphatic ether amine used primarily as a molecular scaffold in medicinal chemistry and advanced organic synthesis.[1][2] Characterized by its branched ether structure, it serves as a critical intermediate for introducing increased lipophilicity and metabolic stability into drug candidates.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in pharmaceutical development.[1]

## Chemical Identity & Physicochemical Properties[1] [3][4][5][6][7][8][9]

### Nomenclature and Identification

This compound is distinct from its isomer, 3-propoxypropylamine (linear), and N-isopropylpropylamine.[1] The "2-propoxy" designation indicates a branched architecture where the propoxy ether linkage is located at the chiral center of the propyl chain relative to the amine.[1]

Parameter	Detail
Common Name	(2-Propoxypropyl)amine Hydrochloride
IUPAC Name	2-Propoxypropan-1-amine hydrochloride
CAS Number	883533-22-0
PubChem CID	Not assigned a unique parent CID; refer to structure
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO <sup>[1][3]</sup> · HCl
Molecular Weight	153.65 g/mol (Salt); 117.19 g/mol (Free Base)
SMILES (Free Base)	CCOC(C)CN
InChI Key	Derivative of JBIKEQDMJSSOEM (Isomer dependent)

## Structural Analysis

The molecule features a primary amine group separated from a propyl ether moiety by a branched carbon chain.<sup>[1]</sup> This structural motif (R-O-CH(CH<sub>3</sub>)-CH<sub>2</sub>-NH<sub>2</sub>) imparts unique steric properties compared to linear ether amines, influencing binding affinity in receptor-ligand interactions.<sup>[1]</sup>

Key Structural Features:

- **Primary Amine:** Nucleophilic center for amide coupling, reductive amination, or sulfonylation.<sup>[1]</sup>
- **Ether Linkage:** Increases solubility in organic solvents and acts as a hydrogen bond acceptor.<sup>[1]</sup>
- **Chiral Center:** The C2 carbon is chiral; commercial supplies are typically racemic unless specified as (R)- or (S)-enantiomers.<sup>[1]</sup>

## Synthetic Routes & Manufacturing

The synthesis of (2-Propoxypropyl)amine typically follows a pathway designed to establish the ether linkage before amine generation to prevent side reactions.[1]

## Primary Synthetic Pathway (Nucleophilic Substitution)

A robust method involves the ring-opening of a cyclic sulfate or activated alcohol, followed by amination.[1]

Step-by-Step Protocol:

- Ether Formation: Reaction of 1-halo-2-propanol (or propylene oxide under specific conditions) with 1-propanol to form the intermediate ether alcohol, 2-propoxypropan-1-ol.[1]
  - Note: Regioselectivity is critical here to avoid the 1-propoxypropan-2-ol isomer.[1]
- Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).[1]
- Amination: Nucleophilic displacement using sodium azide ( ) followed by catalytic hydrogenation ( ) or Staudinger reduction.[1]
- Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.[1]

## Visualization of Synthesis Workflow



Figure 1: Synthetic pathway for (2-Propoxypropyl)amine HCl via Azide Reduction.

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[1]

## Applications in Drug Development[4][12]

## Medicinal Chemistry Scaffold

(2-Propoxypropyl)amine is utilized as a "linker" or "tail" moiety in small molecule drug discovery.<sup>[1]</sup> Its specific applications include:

- GPCR Ligands: The ether chain provides flexibility and lipophilicity, often used to occupy hydrophobic pockets in G-Protein Coupled Receptors (e.g., histamine or dopamine receptors).<sup>[1]</sup>
- Kinase Inhibitors: Used to solubilize hinge-binding motifs.<sup>[1]</sup>
- Local Anesthetics: Structural analog to pramoxine-type ethers, potentially modulating sodium channels.<sup>[1]</sup>

## Bioisosterism

The 2-propoxypropyl group serves as a bioisostere for:

- Isobutyl groups (adding polarity via the oxygen).<sup>[1]</sup>
- Linear pentyl chains (reducing metabolic liability at the terminal positions).<sup>[1]</sup>

## Handling, Safety, and Stability

### GHS Classification (Self-Validating)

As an amine hydrochloride, this compound should be treated as a potential irritant.<sup>[1]</sup>

- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.<sup>[1]</sup>
  - H319: Causes serious eye irritation.<sup>[1]</sup>
  - H335: May cause respiratory irritation.<sup>[1]</sup>

## Stability Protocol

- Hygroscopicity: Amine HCl salts are often hygroscopic.[1] Store in a desiccator.
- Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over extended periods.

## Analytical Characterization

To validate the identity of (2-Propoxypropyl)amine HCl, the following analytical parameters must be met.

### Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):
  - 8.1-8.3 (br s, 3H, ) [1]
  - 3.6-3.8 (m, 1H, -O) [1]
  - 3.3-3.5 (t, 2H, -Propyl) [1]
  - 2.8-3.0 (m, 2H, ) [1]
  - 1.5 (m, 2H, Propyl ) [1]
  - 1.1 (d, 3H, -Branch) [1]
  - 0.9 (t, 3H, Propyl ) [1]

- Interpretation: The doublet at ~1.1 ppm confirms the branched methyl group, distinguishing it from the linear isomer.[\[1\]](#)

## Mass Spectrometry

- Method: ESI-MS (Positive Mode)[\[1\]](#)

- Expected m/z: 118.12

(Free base mass + proton).[\[1\]](#)

## Experimental Protocol: Amide Coupling

A standard procedure for utilizing this building block in lead optimization.

- Preparation: Dissolve Carboxylic Acid substrate (1.0 equiv) in DMF.
- Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT.[\[1\]](#)
- Addition: Add (2-Propoxypropyl)amine HCl (1.1 equiv).
- Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[\[1\]](#)
- Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[\[1\]](#) Dry over

.[\[1\]](#)

- Validation: Verify product mass ( ).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 883533-22-0. Retrieved from [\[Link\]](#)

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## Sources

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- To cite this document: BenchChem. [Technical Guide: (2-Propoxypropyl)amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hcl-pubchem-cid\]](https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hcl-pubchem-cid)

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